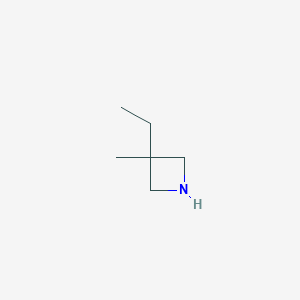

3-Ethyl-3-methylazetidine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H13N |

|---|---|

Poids moléculaire |

99.17 g/mol |

Nom IUPAC |

3-ethyl-3-methylazetidine |

InChI |

InChI=1S/C6H13N/c1-3-6(2)4-7-5-6/h7H,3-5H2,1-2H3 |

Clé InChI |

JCGWCOCQLMXRKE-UHFFFAOYSA-N |

SMILES canonique |

CCC1(CNC1)C |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 Ethyl 3 Methylazetidine and Its Derivatives

Cyclization Reactions for Azetidine Ring Construction

Cycloisomerization Strategies

Modern synthetic chemistry has seen the emergence of powerful cycloisomerization reactions for the construction of cyclic frameworks. A notable strategy for the synthesis of azetidines involves a metal hydride hydrogen atom transfer (MHAT) followed by a radical polar crossover. nsf.gov This approach allows for the construction of polysubstituted four-membered heterocycles under mild conditions. nsf.gov

This method is tolerant of a wide range of functional groups and has a broad substrate scope, including the ability to form spirocyclic structures, which are important motifs in drug discovery. nsf.gov The reaction mechanism involves the generation of a radical intermediate through hydrogen atom transfer from a metal hydride catalyst to an unsaturated substrate. This radical then undergoes a cyclization, and the resulting radical is trapped in a polar crossover step to afford the final azetidine product. This strategy provides a novel and versatile entry to sterically hindered and polysubstituted azetidines. nsf.gov

Ring Transformations and Rearrangements to Access Azetidines

The construction of the azetidine ring often involves the transformation of other cyclic structures. These methods capitalize on thermodynamic and kinetic principles to favor the formation of the four-membered ring from more readily available precursors.

Aziridine (B145994) to Azetidine Rearrangements

The rearrangement of aziridines into the more thermodynamically stable azetidine ring represents a direct method for ring expansion. While not universally applicable, specific substitution patterns on the aziridine ring can facilitate this transformation. A key strategy involves the intramolecular nucleophilic substitution of a leaving group, effectively expanding the three-membered ring to a four-membered one.

One notable example is the rearrangement of 2-(halomethyl)aziridines. For instance, the treatment of 2-bromomethyl-2-methylaziridines with various nucleophiles in different solvents can lead to the formation of 3-substituted azetidines. rsc.org This process is believed to proceed through the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile at the methylene (B1212753) carbon, resulting in the azetidine ring. The thermal isomerization of certain aziridines, particularly those with appropriate activating groups, can also yield azetidines by refluxing in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org

Ring Expansion of Aziridinium Ylides

A powerful and versatile method for the one-carbon homologation of aziridines to azetidines involves the formation and subsequent rearrangement of aziridinium ylides. nih.govresearchgate.net This process typically begins with the reaction of an aziridine with a metal-bound carbene, generated in situ from a diazo compound and a transition-metal catalyst, commonly one based on rhodium or copper. researchgate.netnih.gov The resulting aziridinium ylide is a highly reactive intermediate that can undergo several transformations.

The desired pathway is a nih.govresearchgate.net-Stevens or researchgate.netresearchgate.net-Stevens rearrangement, which results in the expansion of the aziridine ring to an azetidine. nih.govnih.gov However, a significant competing reaction is the cheletropic extrusion of an olefin, which leads to the decomposition of the ylide. nih.gov The choice of catalyst, solvent, and the substitution pattern on both the aziridine and the diazo compound can influence the reaction outcome.

Recent advancements have demonstrated that using strained bicyclic methylene aziridines can favor the ring expansion pathway, leading to highly substituted methylene azetidines with excellent stereocontrol. researchgate.netchemrxiv.org Furthermore, biocatalytic approaches using engineered cytochrome P450 enzymes have emerged, offering unparalleled stereocontrol (up to 99:1 er) for the nih.govresearchgate.net-Stevens rearrangement, effectively suppressing the competing cheletropic extrusion. nih.gov

Table 1: Catalytic Systems for Aziridine Ring Expansion via Ylide Rearrangement

| Catalyst System | Diazo Compound | Substrate Type | Key Finding | Reference |

| Rhodium(II) acetate (B1210297) | Ethyl diazoacetate | Bicyclic methylene aziridines | Formal [3+1] ring expansion with excellent regio- and stereoselectivity. | researchgate.net |

| Copper | Diazo compound | Azetidines | Pioneering work on nih.govresearchgate.net-Stevens rearrangement for 4- to 5-membered ring expansion. | nih.gov |

| Engineered Cytochrome P450 | Ethyl diazoacetate | N-Aryl aziridines | Highly enantioselective one-carbon ring expansion with suppression of olefin extrusion. | nih.gov |

| Rhodium(II) | Vinyl-N-triftosylhydrazones | Aziridines | First example of ring expansion of aziridines enabled by vinyl carbenes. | researchgate.net |

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

A highly innovative and modular approach to synthesizing 3-substituted azetidines utilizes the significant ring strain of azabicyclo[1.1.0]butane. nih.govrsc.org This strain-release-driven methodology provides a powerful tool for the construction of azetidinyl boronic esters, which are versatile intermediates for further functionalization. acs.orgbris.ac.uk

The process involves a sequence of steps:

Lithiation: The bridgehead proton of an N-protected azabicyclo[1.1.0]butane is selectively removed using a strong base like t-butyllithium, forming a highly reactive azabicyclo[1.1.0]butyl lithium species. rsc.orgbris.ac.uk

Boronate Formation: This lithiated intermediate is trapped with a boronic ester (R-B(OR')₂). This reaction forms an intermediate boronate complex. nih.gov

Rearrangement: Upon N-protonation with a mild acid (e.g., acetic acid), the boronate complex undergoes a 1,2-migration. This rearrangement involves the cleavage of the central, highly strained C-N bond, which drives the reaction forward and results in the formation of a stable 3-substituted N-H azetidinyl boronic ester. nih.govacs.org

This methodology is notable for its broad scope, tolerating a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters, and for its complete stereospecificity. nih.govbris.ac.uk The resulting azetidinyl boronic esters can be readily diversified by transformations of the B-N ring or the boronic ester moiety. organic-chemistry.org

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a classical and straightforward method for the preparation of the corresponding azetidines. This approach is particularly useful for accessing azetidines when the corresponding β-lactam is readily available. For the synthesis of this compound, the direct precursor would be 3-ethyl-3-methylazetidin-2-one. bldpharm.com

The reduction is typically accomplished using powerful hydride-donating reagents.

Lithium Aluminum Hydride (LiAlH₄): This is a common and effective reagent for the reduction of amides, including β-lactams, to the corresponding amines (azetidines). The reaction is usually carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

Borane (BH₃): Borane complexes, such as BH₃·THF or diborane, are also widely used for this transformation. They offer a milder alternative to LiAlH₄ and can sometimes provide better selectivity in the presence of other reducible functional groups.

The efficiency of the reduction allows for the conversion of a diverse range of substituted β-lactams into their saturated azetidine counterparts, providing a reliable entry point into this class of compounds.

Diastereoselective and Enantioselective Syntheses of Disubstituted Azetidines

Achieving stereocontrol in the synthesis of substituted azetidines is a significant challenge due to the conformational flexibility of many intermediates and the strain of the target ring. acs.org While the specific target, this compound, does not possess a chiral center at the C3 position, the principles of diastereoselective and enantioselective synthesis are paramount for creating derivatives with stereocenters at other positions (e.g., C2 and C4) or for applications where the azetidine is part of a larger, chiral molecule. clockss.org The development of catalytic asymmetric methods is crucial for accessing enantioenriched azetidines without relying on stoichiometric chiral sources. acs.org

Chiral Auxiliaries and Ligands in Azetidine Synthesis

The use of chiral auxiliaries and ligands is a cornerstone of modern asymmetric synthesis, enabling the transfer of chirality to a prochiral substrate with high fidelity. ekb.eg

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantioenriched product.

tert-Butanesulfinamide: Ellman's auxiliary, tert-butanesulfinamide, has proven to be highly effective in the synthesis of chiral amines and their derivatives. In azetidine synthesis, it can be condensed with a suitable precursor to form a sulfinimine. Subsequent nucleophilic addition or cyclization reactions proceed with high diastereoselectivity, directed by the bulky and stereoelectronically defined sulfinyl group. rsc.orgacs.org The auxiliary can then be removed under acidic conditions. acs.org This approach has been successfully applied to the diastereoselective synthesis of spirocyclic azetidines and the general synthesis of C2-substituted azetidines. rsc.orgacs.org

Chiral Ligands: In contrast to auxiliaries, chiral ligands are used in substoichiometric amounts in conjunction with a metal catalyst. The chiral ligand-metal complex creates a chiral environment that biases the reaction to produce one enantiomer of the product over the other.

Chiral Bisphosphine Ligands: Copper-catalyzed reactions employing chiral bisphosphine ligands have been developed for the highly enantioselective difunctionalization of azetines (the unsaturated analogues of azetidines). This method allows for the installation of two different functional groups at the C2 and C3 positions with the concomitant creation of two new stereogenic centers, achieving excellent enantio- and diastereoselectivity. acs.org

Chiral Azetidine-Based Ligands: Interestingly, chiral azetidines themselves can serve as effective ligands in asymmetric catalysis. C₂-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety have been synthesized and used as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, affording secondary alcohols with high enantiomeric excess. researchgate.net

Table 2: Examples of Chiral Control in Azetidine Synthesis

Stereocontrol in this compound Formation

While this compound itself is an achiral molecule, the principles of stereocontrol are fundamental in the synthesis of its chiral derivatives and other 3,3-disubstituted azetidines where stereogenic centers are present. The development of stereoselective methods allows for the precise spatial arrangement of substituents on the azetidine ring, which is crucial for applications in medicinal chemistry and materials science. Research has focused on both diastereoselective and enantioselective approaches to control the stereochemistry at the C2, C3, and C4 positions of the azetidine core.

Key strategies for achieving stereocontrol include the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions. For instance, N-tert-butanesulfinyl imines have proven to be highly effective chiral auxiliaries. The sulfinyl group directs the nucleophilic addition to the imine carbon with a high degree of diastereoselectivity. The subsequent removal of the auxiliary provides access to enantioenriched nitrogen-containing heterocycles, including azetidines. researchgate.net

Catalytic asymmetric [2+2] cycloadditions represent another powerful method for constructing chiral azetidines. Masson, Zhu, and coworkers developed a formal [2+2] cycloaddition between N-sulfonylimines and allenoates catalyzed by a cinchona alkaloid-derived catalyst. thieme-connect.comthieme-connect.com This method yields 2,4-disubstituted azetidines with excellent enantioselectivity. thieme-connect.comthieme-connect.com

Diastereoselective cyclization reactions of acyclic precursors containing existing stereocenters are also common. An iodine-mediated intramolecular cyclization of γ-prenylated amines has been shown to produce 3,3-dimethylazetidines in a highly diastereoselective manner, demonstrating control over the relative stereochemistry of newly formed centers on the ring. researchgate.net Similarly, the stereoselective synthesis of cis-2,3-disubstituted azetidines has been achieved through the diastereoselective hydrozirconation of allylic amines. rsc.org These methods highlight how the stereochemistry of the final product can be directed by the geometry of the starting material and the reaction mechanism. rsc.org

The table below summarizes selected stereoselective methods applicable to the synthesis of substituted azetidines.

| Method | Substrates | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |

| Asymmetric [2+2] Cycloaddition | N-sulfonylimines, Allenoates | Quinine-derived catalyst | 2,4-Disubstituted Azetidines | Excellent enantioselectivity | thieme-connect.com |

| Chiral Auxiliary-Directed Addition | N-tert-butanesulfinyl imines | Organometallic nucleophiles | Chiral amines (azetidine precursors) | High diastereomeric excess | researchgate.net |

| Diastereoselective Iodocyclization | γ-Prenylated amines | Iodine | 3,3-Dimethylazetidines | High diastereoselectivity | researchgate.net |

| Rearrangement of Chiral Precursors | Chiral 2-(hydroxyethyl)azetidines | Various nucleophiles | 3,4-Disubstituted Pyrrolidines | >99:1 dr | ugent.be |

This table presents a selection of stereocontrol strategies for forming substituted azetidine rings and related heterocycles.

Modular and Versatile Synthetic Strategies for Functionalized Azetidines

Modular and versatile synthetic strategies are highly sought after for the synthesis of functionalized azetidines, as they enable the rapid generation of diverse compound libraries for drug discovery and other applications. researchgate.net These approaches often involve the late-stage introduction of complexity or the use of multicomponent reactions where different building blocks can be easily varied.

One of the most powerful modular approaches is electrophilic azetidinylation. chemrxiv.org This strategy utilizes activated azetidine reagents, such as azetidinyl trichloroacetimidates, that can directly transfer the azetidine ring to a wide range of nucleophiles. chemrxiv.orgrsc.org This method allows for the "any-stage" installation of the azetidine motif onto complex molecules, including existing drugs and natural products. chemrxiv.org The versatility of this protocol has been demonstrated by its successful application to more than 20 classes of nucleophiles, providing a diverse library of functionalized 3-aryl and 3-alkyl azetidines. chemrxiv.orgrsc.org

Another highly modular strategy involves the strain-release-driven functionalization of 1-azabicyclo[1.1.0]butane (ABB). researchgate.netnih.gov The high ring strain of ABB makes it susceptible to ring-opening reactions. Aggarwal and coworkers have developed multicomponent reactions where lithiated ABB reacts sequentially with three different electrophilic coupling partners. nih.gov This approach leverages the strain-release to drive a rsc.orgijmrset.com-Brook rearrangement, leading to the rapid and modular synthesis of 1,3,3-trisubstituted azetidines. The ability to individually vary each of the three electrophiles provides access to a vast chemical space from a common precursor. nih.gov

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is another versatile route to functionalized azetidines. researchgate.net Recent advances using visible-light photocatalysis have expanded the scope and practicality of this reaction, allowing for the synthesis of complex azetidine structures under mild conditions. rsc.org Furthermore, functionalization of the pre-formed azetidine ring through methods like metal-catalyzed cross-coupling and C-H activation provides another layer of versatility for creating diverse derivatives. ijmrset.comrsc.org

The table below illustrates the modularity of the electrophilic azetidinylation method by listing various classes of nucleophiles that have been successfully employed.

| Nucleophile Class | Example of Nucleophile | Resulting Functionalized Azetidine | Reference |

| Alcohols | Phenol | O-Azetidinylated Phenol | chemrxiv.org |

| Thiols | Thiophenol | S-Azetidinylated Thiophenol | chemrxiv.org |

| Amines | Aniline | N-Azetidinylated Aniline | chemrxiv.org |

| Carbanions | Grignard Reagents | C-Azetidinylated Compounds | uni-muenchen.de |

| Heterocycles | Indole | N-Azetidinylated Indole | chemrxiv.org |

| Complex Drugs | (Example Drug Molecule) | Azetidine Analogue of Drug | chemrxiv.org |

This table showcases the broad scope of nucleophiles compatible with electrophilic azetidinylation, highlighting the modularity of the strategy.

Reactivity and Functionalization of the 3 Ethyl 3 Methylazetidine Ring System

Ring-Opening Reactions of Azetidines

The considerable ring strain of approximately 25.4 kcal/mol is a key driver for the reactions of azetidines, particularly those involving the cleavage of the heterocyclic ring rsc.org. While more stable than their three-membered aziridine (B145994) counterparts, the azetidine (B1206935) ring can be opened under appropriate conditions, providing access to linear, functionalized amine derivatives. This reactivity is often triggered by activation of the ring, typically through protonation or derivatization of the nitrogen atom.

Nucleophilic Ring-Opening

The cleavage of the azetidine ring via nucleophilic attack is a fundamental transformation. Due to the relative stability of the ring, the nitrogen atom typically requires activation to facilitate opening by a nucleophile. This can be achieved through protonation under acidic conditions or by converting the nitrogen into a better leaving group, for example, by acylation or sulfonylation.

An important class of these reactions involves intramolecular nucleophilic attack. Studies on N-substituted aryl azetidines have shown that they can undergo an acid-mediated intramolecular ring-opening decomposition nih.gov. In this process, a pendant amide group acts as a nucleophile, attacking one of the ring carbons after the azetidine nitrogen is protonated. This reaction leads to the formation of larger ring systems, such as piperidinone-containing structures, through a rearrangement cascade initiated by the cleavage of a C-N bond nih.gov. The rate of this decomposition is highly dependent on the pKa of the azetidine nitrogen, underscoring the necessity of the initial protonation step nih.gov.

Similarly, acid-mediated ring expansion of 2,2-disubstituted N-Boc-azetidines demonstrates the principle of intramolecular nucleophilic ring-opening acs.org. Upon treatment with a Brønsted acid, the azetidine ring opens to form a tertiary carbocation, which is then trapped by the oxygen atom of the N-Boc protecting group. This results in the formation of a six-membered 1,3-oxazinan-2-one (B31196) ring system in excellent yields acs.org. Although this example involves substitution at the C2 position, the mechanism of acid-catalyzed ring-opening followed by intramolecular nucleophilic capture is a general strategy applicable to the azetidine ring system.

Table 1: Stability of N-Substituted Azetidines in Acidic Media

| Compound | N-Substituent | Half-Life (T1/2) | Azetidine Nitrogen pKa (measured) | Reference |

| 1 | 2-pyridyl-CH2-C(O)- | 15 h | 5.8 | nih.gov |

| 4 | Phenyl | < 10 min | 4.3 | nih.gov |

| 5 | 4-Methoxy-phenyl | < 10 min | - | nih.gov |

| 6 | 4-Cyano-phenyl | < 10 min | - | nih.gov |

| 7 | 2-pyridyl-CH2-C(O)- (Pyrrolidine analogue) | Stable | - | nih.gov |

Reductive Ring-Opening Processes

Reductive cleavage of the azetidine C–N bond offers a direct route to functionalized γ-amino alcohols or related structures. This transformation typically involves the use of a reducing agent capable of cleaving a carbon-heteroatom bond. An impressive method for the reductive ring opening of azetidines has been reported, expanding the synthetic utility of these heterocycles beyond nucleophilic substitution or rearrangement pathways rsc.org. Such processes are valuable for converting the cyclic framework into acyclic chains containing specific functional groups, which are important intermediates in organic synthesis.

Mechanistic Studies of Ring Strain Release and Bond Cleavage

The reactivity of the azetidine ring is fundamentally linked to the thermodynamic benefit of releasing its inherent strain rsc.orgrsc.org. Mechanistic investigations have revealed several pathways through which this strain release is accomplished during ring-opening reactions.

A common mechanism, particularly under acidic conditions, involves the initial protonation of the azetidine nitrogen nih.gov. This activation step significantly weakens the C-N bonds, making the ring carbons more susceptible to nucleophilic attack. The subsequent cleavage can proceed through:

An SN2-type pathway: In many cases, particularly with Lewis acid activation, the ring-opening occurs via a concerted SN2 mechanism. This is supported by studies on chiral 2-aryl-N-tosylazetidines, where the reaction with alcohol nucleophiles proceeds with a high degree of enantiomeric excess, consistent with an inversion of configuration at the carbon center being attacked iitk.ac.in. This pathway avoids the formation of a discrete, achiral carbocation intermediate.

A carbocation intermediate: Alternatively, particularly for azetidines substituted with groups that can stabilize a positive charge (e.g., aryl groups), the ring-opening can proceed via a discrete carbocation intermediate acs.org. Following protonation and C-N bond cleavage, the resulting carbocation is then trapped by a nucleophile. This mechanism is proposed for the acid-mediated ring expansion of azetidine carbamates to 1,3-oxazinan-2-ones acs.org.

Functionalization at Nitrogen and Carbon Positions

Beyond ring-opening, the azetidine scaffold can be functionalized at its nitrogen or carbon atoms to introduce molecular diversity. Such modifications can alter the compound's physical and biological properties or serve as handles for further synthetic elaboration.

Derivatization of the Azetidine Nitrogen Atom

The secondary amine nitrogen of an unsubstituted azetidine, such as 3-ethyl-3-methylazetidine, is a versatile site for functionalization. Standard reactions for secondary amines, including N-acylation, N-sulfonylation, N-alkylation, and N-arylation, are readily applicable. These modifications are not only crucial for building molecular complexity but also for modulating the reactivity of the azetidine ring. For instance, the installation of electron-withdrawing groups like tosyl (Ts) or Boc can activate the ring for nucleophilic attack acs.orgiitk.ac.in.

Methods such as the Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr) have been employed for the N-arylation of azetidine intermediates, demonstrating modern cross-coupling techniques for derivatizing the nitrogen atom uni-muenchen.de.

Regioselective Functionalization of Azetidine Carbons

Selective functionalization of the carbon atoms of the azetidine ring, especially in the presence of a quaternary center as in this compound, presents a significant synthetic challenge.

Functionalization at the C3 Position: A powerful strategy for introducing functionality at the C3 position of 3-alkyl-substituted azetidines involves the synthesis of a 3-halo-3-alkylazetidine intermediate. Research on 3-bromo-3-ethylazetidines has demonstrated that these compounds are excellent substrates for nucleophilic substitution at the C3 position thieme-connect.com. This approach allows for the direct and regioselective installation of a wide variety of functional groups at the sterically congested quaternary carbon. The reaction of 3-bromo-3-ethylazetidines with various oxygen-, nitrogen-, and carbon-centered nucleophiles provides straightforward access to a diverse library of 3-functionalized 3-ethylazetidines thieme-connect.com.

Table 2: Nucleophilic Substitution Reactions of 1-R-3-bromo-3-ethylazetidines

| N-Substituent (R) | Nucleophile | Reagent(s) and Conditions | Product (3-Substituent) | Reference |

| 4-Methylbenzyl | Phenoxide | PhOH, NaH, DMF, 80 °C | -OPh | thieme-connect.com |

| 4-Methylbenzyl | Methoxide | NaOMe, MeOH, Δ | -OMe | thieme-connect.com |

| 4-Methylbenzyl | Acetate (B1210297) | AcOK, MeCN, Δ | -OAc | thieme-connect.com |

| 4-Methylbenzyl | Hydroxide | KOH, H2O/dioxane, Δ | -OH | thieme-connect.com |

| 4-Methylbenzyl | n-Propylamine | n-PrNH2, MeCN, Δ | -NH(n-Pr) | thieme-connect.com |

| 4-Methylbenzyl | Cyanide | KCN, MeCN, Δ | -CN | thieme-connect.com |

| tert-Butyl | Cyanide | KCN, MeCN, Δ | -CN | thieme-connect.com |

Functionalization at the C2/C4 Positions: Direct C-H functionalization of the methylene (B1212753) carbons (C2 and C4) adjacent to the nitrogen atom is more challenging. General methods developed for the α-functionalization of amines could potentially be applied. For instance, α-lithiation of N-protected azetidines followed by trapping with an electrophile is a known strategy for introducing substituents at the C2 position uni-muenchen.de. Another emerging strategy for the site-selective functionalization of amines is reversible hydrogen atom transfer (HAT) catalysis, which allows for the alkylation of C-H bonds alpha to a nitrogen atom chemrxiv.org. While not yet demonstrated specifically on this compound, these modern synthetic methods represent potential avenues for the regioselective functionalization of the C2 and C4 positions.

Radical Intermediates in Azetidine Functionalization

The functionalization of the azetidine ring can, under certain conditions, proceed through radical intermediates. The formation of a radical at the C3 carbon has been proposed as a potential mechanistic pathway that can influence the stereochemical outcome of a reaction. uni-muenchen.de This pathway is particularly relevant when considering reactions that may not proceed through purely ionic mechanisms. For instance, in certain transition-metal-catalyzed processes or reactions initiated by radical precursors, the homolytic cleavage of a C-H or C-X bond at the 3-position could lead to a planar or rapidly inverting radical intermediate. The subsequent trapping of this intermediate by a reagent would then determine the final product stereochemistry, potentially leading to racemization or a diastereomeric mixture if a stereocenter is involved. While direct studies on this compound are not extensively detailed in this context, the principle remains a critical consideration for predicting reaction outcomes.

Palladium-Catalyzed α-Arylation of Azetidinyl Esters

Palladium-catalyzed α-arylation is a powerful method for forming carbon-carbon bonds, and its application to ester enolates has been well-established. nih.govorganic-chemistry.org This methodology can be conceptually extended to esters attached to the azetidine ring, such as an ethyl this compound-2-carboxylate. The reaction typically involves the deprotonation of the α-carbon of the ester to form an enolate, which then undergoes cross-coupling with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

The catalyst system is crucial for the success of these couplings. Systems based on palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine (B1218219) ligands are often employed. nih.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The use of a strong, non-nucleophilic base is required to generate the ester enolate.

Table 1: Typical Components for Palladium-Catalyzed α-Arylation of Esters

| Component | Examples | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |

| Ligand | P(t-Bu)₃, bulky biaryl phosphines | Stabilize catalyst, promote reaction cycle |

| Base | LiHMDS, NaHMDS, K₃PO₄ | Deprotonate ester at α-position |

| Aryl Halide | Aryl bromides, Aryl chlorides | Arylating agent |

| Solvent | Toluene, Dioxane | Reaction medium |

This table presents generalized components for the palladium-catalyzed α-arylation of esters.

For an ester of this compound, this reaction would introduce an aryl group at the C2 or C4 position, adjacent to the nitrogen atom. The successful α-arylation of trisubstituted ester enolates to generate quaternary carbon centers has been demonstrated, which is relevant for the functionalization of already substituted positions on the azetidine ring. nih.gov

Pericyclic Reactions and Cycloadditions Involving Azetidine Scaffolds

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a fundamental class of organic reactions. msu.edulibretexts.org These include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. youtube.com Azetidine scaffolds, particularly when unsaturated, can participate in such transformations.

A key example is the [3+2] cycloaddition, a powerful tool for constructing five-membered rings. mdpi.com In this type of reaction, a three-atom component (1,3-dipole) reacts with a two-atom component (a dipolarophile). dspmuranchi.ac.innih.gov An azetidine derivative could be envisioned to participate in several ways. For instance, an azomethine ylide generated from a this compound derivative could serve as the 1,3-dipole. Alternatively, an alkylideneazetidine (an azetidine with an exocyclic double bond at the 3-position) could function as the dipolarophile, reacting with various 1,3-dipoles like nitrones or azides to yield spirocyclic systems. mdpi.com

The stereospecificity of many pericyclic reactions, such as the Diels-Alder reaction, is a defining characteristic. libretexts.org While a simple saturated azetidine ring cannot act as a diene or dienophile, derivatives containing appropriate unsaturation could participate. The rigid, four-membered ring structure would impose significant conformational constraints on the transition state, potentially leading to high levels of stereocontrol in the products.

Influence of Substituents on Reactivity Profile of this compound

The ethyl and methyl groups at the C3 position of this compound exert a profound influence on its reactivity through a combination of steric and electronic effects. The four-membered azetidine ring is inherently strained, and this strain can be manipulated by substituents. rsc.org

Steric Hindrance: The gem-dialkyl substitution at C3 creates a sterically congested environment. This bulkiness can hinder the approach of nucleophiles or electrophiles directly at the C3 position. Consequently, reactions are often directed towards other, more accessible sites on the ring, such as the nitrogen atom (N1) or the α-carbons (C2 and C4). This steric shielding is a key factor in achieving regioselectivity in functionalization reactions.

Conformational Rigidity: Compared to larger rings, the azetidine core is relatively rigid. rsc.org The presence of the 3,3-disubstitution further restricts the ring's ability to pucker. This defined conformation can be exploited in stereoselective synthesis, as the substituents can effectively block one face of the ring, directing incoming reagents to the opposite face. rsc.org

Electronic Effects: Alkyl groups are weakly electron-donating. The cumulative inductive effect of the ethyl and methyl groups can slightly increase the electron density within the ring, potentially modulating the basicity of the nitrogen atom and the nucleophilicity of the ring itself.

Table 2: Influence of 3-Ethyl and 3-Methyl Substituents on Azetidine Reactivity

| Feature | Effect | Consequence on Reactivity |

|---|---|---|

| Steric Bulk | Hinders approach at C3 and adjacent faces. | Directs reactions to N1, C2, and C4. Can enhance stereoselectivity. |

| Ring Conformation | Increases conformational rigidity. | Provides a basis for stereocontrolled functionalization. |

| Electronic Nature | Weakly electron-donating (inductive effect). | Modulates the basicity and nucleophilicity of the nitrogen atom. |

| Ring Strain | May alter the inherent strain of the azetidine ring. | Influences the propensity for ring-opening versus ring-functionalization reactions. |

This table summarizes the key influences of the gem-dialkyl substituents on the chemical behavior of the azetidine ring.

Advanced Spectroscopic and Computational Analysis in Azetidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like 3-Ethyl-3-methylazetidine, which lacks stereocenters and complex spin systems, a combination of one-dimensional and two-dimensional NMR experiments would be employed for complete structural assignment and confirmation.

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The methyl and ethyl groups would give rise to characteristic upfield signals, while the methylene (B1212753) protons on the azetidine (B1206935) ring would appear at a slightly lower field due to the influence of the nitrogen atom.

Similarly, the carbon-13 (¹³C) NMR spectrum would provide a unique signal for each chemically non-equivalent carbon atom. The number of signals would confirm the presence of the distinct carbon environments within the ethyl group, the methyl group, the quaternary carbon at the 3-position, and the two equivalent methylene carbons of the azetidine ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Azetidine-CH₂ (C2, C4) | 2.5 - 3.5 | 45 - 55 |

| Quaternary Carbon (C3) | - | 35 - 45 |

| Ethyl-CH₂ | 1.3 - 1.8 | 25 - 35 |

| Ethyl-CH₃ | 0.8 - 1.2 | 8 - 15 |

| Methyl-CH₃ | 1.0 - 1.5 | 20 - 30 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak between the methylene and methyl protons of the ethyl group would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. In a conformationally flexible molecule like this, NOESY could provide insights into the preferred puckering of the azetidine ring.

TOCSY (Total Correlation Spectroscopy): This experiment would show correlations between all protons within a spin system. For the ethyl group, the methyl protons would show a correlation to the methylene protons.

While this compound itself is achiral, the principles of using coupling constants to determine stereochemistry are fundamental in azetidine research. In substituted azetidines with stereocenters, the magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons of the ring is highly dependent on the dihedral angle between them, as described by the Karplus equation. Typically, cis-protons on an azetidine ring exhibit larger coupling constants than trans-protons. This information is critical for assigning the relative stereochemistry of substituents.

Other Advanced Spectroscopic Methods (e.g., FT-IR) for Structural Insights

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FT-IR spectrum would be expected to show characteristic peaks for C-H stretching and bending vibrations of the alkyl groups, as well as C-N stretching and N-H bending (if the nitrogen is protonated or in a specific environment) vibrations associated with the azetidine ring.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch (secondary amine) | 3300 - 3500 (weak) |

| C-H | Stretch (alkane) | 2850 - 3000 |

| C-N | Stretch | 1020 - 1250 |

| C-H | Bend (alkane) | 1350 - 1480 |

Computational Chemistry in Azetidine Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental studies of azetidines. It allows for the investigation of molecular properties, reaction mechanisms, and energetics that can be difficult to access experimentally.

DFT calculations can be employed to model the structure of this compound and predict its spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. More significantly, DFT is used to explore the potential energy surfaces of reactions involving azetidines. This includes locating transition states, calculating activation energies, and determining the thermodynamics of reactions. For instance, DFT could be used to study the ring-opening reactions of this compound under various conditions, providing insights into its reactivity and the factors that govern the regioselectivity and stereoselectivity of such processes. These computational studies are invaluable for understanding the fundamental principles that drive the chemistry of strained heterocyclic systems.

Conformational Analysis and Theoretical Ring Strain Assessment

The four-membered azetidine ring is inherently strained and adopts a non-planar, puckered conformation to alleviate this strain. In the case of unsubstituted azetidine, gas-phase electron diffraction studies have determined a puckering angle of 37°. rsc.org For this compound, the presence of two different alkyl substituents at the C3 position introduces asymmetry and influences the ring's conformational preference.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful method to explore the conformational space of such substituted heterocycles. The puckering of the azetidine ring can be described by the out-of-plane bending of the C2-N-C4 plane relative to the C2-C3-C4 plane. For this compound, two primary puckered conformations are possible, differing in the axial or equatorial-like positioning of the ethyl and methyl groups. The relative energies of these conformers are influenced by steric interactions between the substituents and the rest of the ring. It is generally expected that the bulkier ethyl group would preferentially occupy the pseudo-equatorial position to minimize steric hindrance.

Table 1: Representative Conformational Data for Azetidine Derivatives from Computational Studies

| Compound | Method | Puckering Angle (°) | Relative Energy (kcal/mol) |

| Azetidine | Electron Diffraction | 37 | - |

| Fluorinated Azetidine Derivative | DFT | 137.2 (N-C-C-F dihedral) | - |

| Charged Fluorinated Azetidine | DFT | 100.0 (N+-C-C-F dihedral) | - |

Note: This table includes data for azetidine and a substituted derivative to illustrate the impact of substitution on ring conformation. Specific computational data for this compound is not available in the cited literature.

Quantum Chemical Prediction of Molecular Electronic Structure and Reactivity

Quantum chemical calculations, particularly DFT, provide a detailed picture of the molecular electronic structure and are instrumental in predicting the reactivity of molecules like this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.

The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting ability. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. For saturated aza-heterocycles like this compound, the HOMO is typically localized on the nitrogen atom's lone pair of electrons.

The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The introduction of alkyl substituents, such as the ethyl and methyl groups in this compound, can influence the HOMO and LUMO energy levels. Alkyl groups are generally considered to be weakly electron-donating, which can raise the energy of the HOMO and slightly alter the HOMO-LUMO gap compared to the unsubstituted azetidine.

Global reactivity descriptors, such as chemical hardness, chemical potential, and the electrophilicity index, can also be calculated from the HOMO and LUMO energies to provide a more quantitative measure of reactivity.

Table 2: Illustrative HOMO-LUMO Data for Heterocyclic and Organic Molecules from DFT Calculations

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| 7-Hydroxycoumarin | - | - | - |

| Various Organic Molecules (QM9 dataset) | Varied | Varied | Varied |

Note: This table presents examples of HOMO-LUMO data for other organic molecules to provide context. Specific calculated values for this compound are not present in the searched literature.

Intersystem Crossing (ISC) Mechanisms in Photochemical Reactions

The photochemical behavior of azetidines can involve various pathways, including cycloadditions and ring-opening reactions. researchgate.net Intersystem crossing (ISC) is a photophysical process where a molecule in an excited singlet state transitions to an excited triplet state (or vice versa), which is a state of different spin multiplicity. This process is formally spin-forbidden but can occur through spin-orbit coupling.

For saturated nitrogen heterocycles, the presence of the nitrogen atom's lone pair can influence the excited state landscape. Photochemical reactions of azetidines can be initiated by the excitation of an electron to an antibonding orbital. Whether ISC plays a significant role in the subsequent decay pathways depends on several factors, including the relative energies of the singlet and triplet excited states and the strength of spin-orbit coupling.

While detailed photochemical studies specifically on this compound are scarce, the general principles of photochemistry in four-membered aza-heterocycles can be considered. researchgate.net For many organic molecules, ISC is facilitated by the presence of heavy atoms or specific structural motifs that enhance spin-orbit coupling. In the absence of such features, the efficiency of ISC in simple alkyl-substituted azetidines is expected to be relatively low. However, photochemical reactions can still proceed from the excited singlet state or involve other mechanisms like the formation of biradicals. For instance, some photochemical reactions of N-heterocycles proceed through [2+2] photocycloaddition, which can involve triplet states. researchgate.net Further theoretical and experimental studies would be necessary to definitively characterize the potential for and mechanisms of intersystem crossing in the photochemical reactions of this compound.

Strategic Applications of 3 Ethyl 3 Methylazetidine As a Synthetic Building Block

Chiral Scaffolds and Auxiliaries in Asymmetric Synthesis

The development of chiral scaffolds and auxiliaries is fundamental to asymmetric synthesis, enabling the selective production of a desired stereoisomer. wikipedia.org Chiral azetidine (B1206935) derivatives have been successfully employed for this purpose. rsc.orgresearchgate.net While specific research on 3-Ethyl-3-methylazetidine as a chiral auxiliary is not extensively documented, the principles established for related azetidine structures provide a strong basis for its potential applications.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org For instance, (S)-1-Phenylethylamine has been used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org Similarly, camphor (B46023) sultam, another well-known chiral auxiliary, has been utilized in the asymmetric synthesis of L-azetidine-2-carboxylic acid and its analogs. nih.gov

The 3-ethyl-3-methyl substitution pattern creates a chiral center if the nitrogen atom is appropriately substituted, or it can be part of a larger chiral molecule. This inherent chirality could be harnessed to influence the facial selectivity of reactions on a tethered substrate. The steric bulk of the ethyl and methyl groups can effectively shield one face of a reactive center, directing an incoming reagent to the opposite face, thereby inducing asymmetry. The development of synthetic routes to enantiomerically pure this compound would be a critical step in realizing its potential as a chiral auxiliary for a range of asymmetric transformations, including alkylations and aldol (B89426) reactions. wikipedia.org

Development of Value-Added Azetidine-Containing Intermediates

The transformation of simple azetidines into more complex, functionalized intermediates is crucial for their application in synthesis. magtech.com.cnacs.org this compound can be derivatized to create a variety of value-added intermediates. Research on analogous 3-substituted azetidines demonstrates the chemical versatility of this scaffold.

A key strategy involves the synthesis of 3-halo-3-alkylazetidines, which are effective precursors for a range of functionalized products. For example, 3-bromo-3-ethylazetidines have been synthesized and used to prepare 3-alkoxy-, 3-aryloxy-, 3-hydroxy-, 3-cyano-, and 3-amino-3-ethylazetidines through nucleophilic substitution reactions. thieme-connect.com This approach allows for the introduction of diverse functional groups at the C3 position, significantly expanding the synthetic utility of the azetidine core.

Furthermore, dehydrobromination of 3-bromo-3-ethylazetidines provides access to 3-ethylideneazetidines, which are novel intermediates for preparing other functionalized and spirocyclic azetidine building blocks. thieme-connect.com Similar transformations starting from a 3-bromo-3-ethyl-3-methylazetidine precursor would yield a wide array of intermediates useful for drug discovery and materials science.

Table 1: Functionalization of the Azetidine Ring at the C3 Position

| Precursor | Reagent/Condition | Resulting Functional Group at C3 | Reference |

|---|---|---|---|

| 3-Bromo-3-ethylazetidine | Alkoxide (RO⁻) | Alkoxy (-OR) | thieme-connect.com |

| 3-Bromo-3-ethylazetidine | Aryloxide (ArO⁻) | Aryloxy (-OAr) | thieme-connect.com |

| 3-Bromo-3-ethylazetidine | Hydroxide (OH⁻) | Hydroxy (-OH) | thieme-connect.com |

| 3-Bromo-3-ethylazetidine | Cyanide (CN⁻) | Cyano (-CN) | thieme-connect.com |

| 3-Bromo-3-methylazetidine | Potassium Hydroxide (KOH) | Carboxy (-COOH) | core.ac.uk |

| 3-Cyano-3-methylazetidine | Lithium Aluminum Hydride (LiAlH₄) | Aminomethyl (-CH₂NH₂) | core.ac.uk |

Integration into Macrocyclic Structures and Peptides

The incorporation of constrained amino acids into peptides and macrocycles is a powerful tool for controlling their conformation and biological activity. Azetidine-based amino acids are of particular interest as conformationally restricted analogs of natural amino acids. nih.govresearchgate.net

Model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have been synthesized to study their conformational preferences. researchgate.net These studies revealed that the azetidine moiety can act as a β-turn inducer and can participate in unique main-chain-to-side-chain hydrogen bonds, which helps to stabilize specific secondary structures. researchgate.net The 3-ethyl-3-methyl substitution pattern, when incorporated into an azetidine amino acid, would offer a unique steric profile, potentially leading to novel and predictable three-dimensional peptide structures.

Macrocycles are large ring structures that often exhibit high binding affinity and selectivity for biological targets. tcu.edumdpi.com The synthesis of macrocycles can involve the cyclization of linear precursors containing specific building blocks. This compound, if appropriately functionalized with reactive groups, could be integrated into these linear precursors. The rigidity of the azetidine ring would pre-organize the precursor for cyclization and impart conformational constraints on the final macrocyclic structure.

Applications in Polymer Chemistry

Polymers containing azetidine or azetidinium functionalities have been developed for various applications. rwth-aachen.deugent.be These reactive polymers can be used in coatings, adhesives, and antimicrobial materials. The synthesis of such polymers often involves the polymerization of monomers containing a pendant azetidine group.

For example, poly(acrylic ester)s and poly(methacrylic ester)s of 1-alkyl-3-hydroxyazetidines have been synthesized via free radical polymerization. ugent.be These polymers, containing pendant azetidine functions, can be quaternized to form water-soluble polymers with azetidinium salts. ugent.be These azetidinium-containing polymers are thermally reactive and can cross-link at elevated temperatures. ugent.be

A monomer could be synthesized from 3-Ethyl-3-methylazetidin-3-ol through transesterification with methyl acrylate (B77674) or methacrylate. Polymerization of this monomer would yield a polymer with pendant this compound groups. The presence of the geminal alkyl groups would likely increase the polymer's hydrophobicity and modify its thermal and mechanical properties compared to less substituted analogs. Such polymers could find use as functional coatings or in the development of new polymeric materials with tailored properties. rwth-aachen.demdpi.com

Use in Material Science for Tunable Energetic Materials

There is growing interest in developing new energetic materials with improved performance and safety characteristics. researchgate.netat.ua Azetidines have recently emerged as a promising scaffold for creating novel, tunable energetic materials. acs.orgnih.govchemrxiv.org The synthesis of densely functionalized azetidines, enabled by methods like the visible-light-mediated aza Paternò–Büchi reaction, has allowed for the systematic study of structure-property relationships. nih.govbohrium.comresearchgate.net

Research has shown that minor structural modifications to the azetidine ring, including the degree and placement of substituents, can drastically affect the material's physical properties (like melting point) and energetic performance. acs.org This demonstrates the high "tunability" of azetidine-based energetics. acs.orgresearchgate.net For example, the stereochemistry of substituents on the azetidine ring can significantly alter the melting point, which is a critical parameter for melt-castable explosives. acs.org

Nitroazetidine materials have been synthesized that exhibit higher densities, better oxygen balances, and increased detonation pressures and velocities compared to traditional energetic materials like TNT. acs.orgchemrxiv.org Some derivatives have been characterized as potential liquid propellant plasticizers with very low freezing points and specific impulses exceeding current standards. acs.org

The incorporation of a this compound core into an energetic material, followed by nitration of the amine, could yield a novel energetic compound. The ethyl and methyl groups would influence the compound's density, thermal stability, and sensitivity. By systematically varying the substituents on the azetidine ring, a library of energetic materials with a wide range of tunable properties could be developed, highlighting the significant potential of this scaffold in advanced material science. acs.orgnih.gov

Table 2: Comparison of Azetidine-Based Energetic Materials with TNT

| Compound | Type | Melting Point (°C) | Detonation Pressure (GPa) | Detonation Velocity (m/s) | Reference |

|---|---|---|---|---|---|

| TNT (Trinitrotoluene) | Standard Melt-Castable | 80 | 21.0 | 6900 | researchgate.netacs.org |

| Azetidine 12 (a nitroazetidine) | Potential Melt-Castable | 101 | 29.9 | 8100 | acs.org |

| Azetidine 40 (a nitroazetidine) | Potential Melt-Castable | 116 | 30.7 | 8200 | acs.org |

| Azetidine 39 (diastereomer of 40) | Low-Melting Solid | 56 | - | - | acs.org |

| Azetidine 25 (a liquid nitroazetidine) | Potential Propellant Plasticizer | < -40 | - | - | acs.org |

| Azetidine 26 (a liquid nitroazetidine) | Potential Propellant Plasticizer | < -40 | - | - | acs.org |

Future Directions and Emerging Trends in 3 Ethyl 3 Methylazetidine Chemistry

Development of Novel Catalytic and Enantioselective Protocols for Azetidine (B1206935) Synthesis

The synthesis of azetidines, particularly those with quaternary centers like 3-ethyl-3-methylazetidine, presents a significant synthetic challenge due to the inherent ring strain of the four-membered ring. acs.org Historically, the construction of such scaffolds often required multi-step sequences with pre-functionalized starting materials. However, the future of azetidine synthesis is moving towards more efficient, catalytic, and enantioselective methods.

Recent advancements have seen the development of palladium(II)-catalyzed intramolecular C(sp³)–H amination for the synthesis of functionalized azetidines. rsc.org Another innovative approach involves the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, utilizing an Iridium(III) photocatalyst to activate the oxime precursors. rsc.org While these methods have not been specifically applied to this compound, they represent a significant step forward in accessing structurally diverse azetidines. The development of catalysts that can facilitate the direct and asymmetric construction of the 3,3-disubstituted azetidine core from simple, achiral precursors is a key area of future research. Such protocols would be invaluable for accessing enantiomerically pure this compound, a crucial aspect for its potential applications in medicinal chemistry.

Exploration of New Functionalization Pathways and Regioselectivities

The functionalization of the azetidine ring, once constructed, is another critical area of research. For a 3,3-disubstituted azetidine like this compound, functionalization can occur at the nitrogen atom or the C2/C4 positions. The exploration of new reactions that can selectively introduce functional groups at these positions is a major trend.

Research on structurally related compounds, such as 3-bromo-3-methylazetidines and 3-bromo-3-ethylazetidines, has demonstrated the potential for nucleophilic substitution at the C3 position. core.ac.ukthieme-connect.com This suggests that if a suitable leaving group were present at the 3-position of a precursor to this compound, a variety of nucleophiles could be introduced.

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine | Methanol (MeOH) | 3-Methoxy-3-methyl-1-(4-methylbenzyl)azetidine | core.ac.uk |

| 3-Bromo-3-ethyl-1-(4-methylbenzyl)azetidine | Sodium Acetate (B1210297) (NaOAc) | 3-Acetoxy-3-ethyl-1-(4-methylbenzyl)azetidine | thieme-connect.com |

| 3-Bromo-1-tert-butyl-3-ethylazetidine | Potassium Cyanide (KCN) | 1-tert-Butyl-3-cyano-3-ethylazetidine | thieme-connect.com |

| 3-Bromo-3-ethyl-1-(4-methylbenzyl)azetidine | Propylamine | 3-Ethyl-1-(4-methylbenzyl)-N-propylazetidin-3-amine | thieme-connect.com |

Future research will likely focus on developing methods for the direct C-H functionalization of the azetidine ring, which would be a more atom-economical approach. Furthermore, understanding and controlling the regioselectivity of ring-opening reactions of activated this compound would provide access to a diverse range of functionalized acyclic amines. wikipedia.orgnih.gov

Advances in Strain-Release Chemistry for Azetidine Synthesis and Transformations

The inherent ring strain in azetidines is not only a synthetic challenge but also a powerful tool for chemical transformations. rsc.org Strain-release chemistry, particularly involving highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs), has emerged as a powerful strategy for the synthesis of functionalized azetidines. rsc.orgchemrxiv.org The reaction of ABBs with nucleophiles and electrophiles allows for the diastereoselective and regioselective introduction of two new substituents onto the azetidine core.

While the application of this methodology to generate this compound specifically has not been reported, it represents a promising future direction. A four-component strain-release-driven synthesis of functionalized azetidines has been developed, showcasing the modularity of this approach. bris.ac.uknih.gov This strategy leverages the strain-release ring-opening of an ABB to drive a rsc.orgunipd.it-Brook rearrangement, allowing for the sequential addition of three different electrophiles. bris.ac.uknih.gov Adapting such a multicomponent strategy could potentially enable the one-pot synthesis of this compound and its derivatives with high efficiency and complexity.

| Strained Precursor | Reagents | Resulting Azetidine Type | Key Feature | Reference |

|---|---|---|---|---|

| 1-Azabicyclo[1.1.0]butane | Organolithium, Electrophile | Substituted Azetidines | Modular synthesis | nih.gov |

| 1-Azabicyclo[1.1.0]butanes | Radical Precursors, Photocatalyst | Densely functionalized azetidines | Mild, visible-light-driven | chemrxiv.org |

| in situ generated Azabicyclobutanes | Nucleophilic Organometallics, Arylating agents | 3-Arylated Azetidines | Bis-functionalization | rsc.org |

Continuous Development of Computational Tools for Azetidine Research

The role of computational chemistry in understanding and predicting the outcomes of chemical reactions is continuously growing. For azetidine chemistry, computational tools are becoming indispensable for several reasons. Density Functional Theory (DFT) calculations, for instance, can be used to investigate reaction mechanisms, predict regioselectivity, and rationalize stereochemical outcomes. chemrxiv.org

In the context of this compound, computational studies could be employed to:

Predict Reactivity: Model the reactivity of the C-H bonds at the C2 and C4 positions to guide the development of selective functionalization reactions.

Analyze Conformational Preferences: Understand the conformational landscape of the azetidine ring, which can influence its reactivity and biological activity.

Design Catalysts: Aid in the design of new catalysts for the enantioselective synthesis of this compound by modeling transition states and catalyst-substrate interactions.

As computational methods become more powerful and accessible, their integration into the experimental workflow will undoubtedly accelerate the development of new synthetic methodologies and the exploration of the chemical space around this compound.

Q & A

Q. Workflow :

Optimize geometry using B3LYP/6-31G(d).

Perform frequency analysis to confirm minima.

Calculate thermodynamic and kinetic parameters (ΔG‡, ΔH) for proposed pathways .

Compare computational results with experimental kinetic data to validate models .

What safety precautions are necessary when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile intermediates .

- Waste Management : Segregate azetidine-containing waste in labeled containers for professional disposal. Avoid aqueous neutralization, which may generate toxic gases .

- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Maintain SDS documentation (e.g., MedChemExpress HY-Y0530) .

What strategies can be employed to resolve contradictions in reported reactivity data of this compound across studies?

Level: Advanced

Methodological Answer:

- Systematic Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst loading) while controlling for impurities .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, identifying outliers or confounding variables (e.g., moisture sensitivity) .

- Cross-Validation : Combine experimental results with computational simulations to reconcile discrepancies. For example, if one study reports unexpected ring-opening products, DFT can assess whether solvent effects stabilize alternate transition states .

Document all parameters (e.g., reaction scale, equipment calibration) to ensure reproducibility .

How can researchers design a mixed-methods study to investigate the biological activity of this compound derivatives?

Level: Advanced

Methodological Answer:

- Quantitative Component :

- Qualitative Component :

Triangulate findings by comparing bioactivity data with computational docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.